molecular formula C10H10F3NO2 B3059713 Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 1189770-53-3

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B3059713
CAS No.: 1189770-53-3
M. Wt: 233.19
InChI Key: XMPHNIJIUGQZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 1189770-53-3) is a fluorinated pyridine derivative with a molecular weight of 233.19 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl acetate moiety at the 2-position. This compound is widely utilized as a precursor in organic synthesis, particularly in the construction of heterocyclic frameworks. For example, its decarboxylation under reflux conditions enables the formation of pyridin-2-ylmethyl-substituted pyrroles, pyridines, and quinolones, which are prevalent in bioactive molecules and natural product analogs . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-8-5-7(3-4-14-8)10(11,12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPHNIJIUGQZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263696
Record name Ethyl 4-(trifluoromethyl)-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189770-53-3
Record name Ethyl 4-(trifluoromethyl)-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189770-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)pyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acid derivatives. Key reagents and conditions include:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic aqueous solution, 60°C2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acidNot reported
Chromium trioxideAcetic acid, refluxOxidized derivatives (e.g., ketones)Not reported

Mechanistic Insight :

  • The ester’s α-hydrogen is abstracted, leading to the formation of a carboxylate intermediate, which is protonated to yield the carboxylic acid.

Reduction Reactions

The ester group can be reduced to primary alcohols or other intermediates:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideAnhydrous THF, 0°C→RT2-(4-(Trifluoromethyl)pyridin-2-yl)ethanolNot reported
Sodium borohydrideMethanol, RTPartial reduction intermediatesNot reported

Notable Feature :

  • LiAlH4 achieves full reduction to the alcohol, while NaBH4 may require additional catalysts for complete conversion.

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent Position Product Yield Source
Bromine (Br₂)C-3 or C-53-Bromo-2-(ethoxycarbonylmethyl)-4-(trifluoromethyl)pyridineNot reported
Nitration (HNO₃/H₂SO₄)C-3Nitro-substituted derivativesNot reported

Nucleophilic Substitution

Reagent Conditions Product Yield Source
AmmoniaEthanol, 80°C2-Amino-4-(trifluoromethyl)pyridine derivatives78–87%

Key Observation :

  • The trifluoromethyl group directs substitution to the meta position due to its electron-withdrawing effect.

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

Condition Catalyst Product Yield Source
Aqueous HClReflux, 6 hours2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid~85%
NaOH (1M)Ethanol/water, RTSodium salt of the carboxylic acidNot reported

Applications :

  • Hydrolysis products serve as intermediates for pharmaceuticals and agrochemicals .

Cycloaddition and Ring Formation

The compound participates in [3+2] cycloadditions to form heterocycles:

Reagent Conditions Product Yield Source
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoateToluene, 80°C, 24 hours4-(Trifluoromethyl)pyridazine derivatives71%

Mechanism :

  • The diazo compound reacts with the pyridine ring via a dipolar cycloaddition, forming a six-membered heterocyclic product .

Functional Group Interconversion

The ester group can be converted to amides or ketones:

Reagent Conditions Product Yield Source
TosOH/EDCIMeOH, 70°CAmide derivatives19–87%
Grignard reagentsAnhydrous ether, 0°CTertiary alcoholsNot reported

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming pyridine byproducts.

  • Light Sensitivity : Prolonged UV exposure leads to radical-mediated degradation.

Scientific Research Applications

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is a chemical compound with a unique structure that includes an ethyl group, an amino group, and a trifluoromethyl-substituted pyridine. The molecular formula for Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is C10H12ClF3N2O2C_{10}H_{12}ClF_{3}N_{2}O_{2}, and it has a molecular weight of approximately 233.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it interesting for medicinal chemistry.

General Properties and Reactivity
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride can undergo nucleophilic substitutions due to the amino group present. It may also participate in acylation or alkylation reactions because of the ester functional group's reactivity. The trifluoromethyl group influences the compound's reactivity and stability under different conditions. The reaction of this compound with acids can lead to the formation of various salts, while its interaction with electrophiles can yield more complex derivatives.

Synthesis
The synthesis of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride can be achieved through several methods. The reaction conditions generally require careful control of temperature and pH to ensure high yields and purity.

Applications
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride has applications in several fields:

  • Pharmaceuticals It is used as an intermediate.
  • Antimicrobial and anti-inflammatory studies It has shown potential in various biological assays, particularly in antimicrobial and anti-inflammatory studies. Its ability to inhibit certain enzymes related to bacterial virulence has been noted, suggesting its potential as a therapeutic agent against resistant bacterial strains.
  • Drug design Studies on the interactions of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride with biological targets have revealed its potential as an inhibitor for specific enzymes involved in bacterial metabolism. Its unique trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, making it a valuable candidate for further development in drug design.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, as it can influence the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Sodium 2-(5-(Trifluoromethyl)Pyridin-2-Yl)Acetate (CAS: 1956366-39-4)
  • Key Differences :
    • The trifluoromethyl group is at the pyridine 5-position instead of 3.
    • The ethyl ester is replaced by a sodium carboxylate, increasing water solubility.
  • Implications :
    • Enhanced solubility makes it suitable for aqueous-phase reactions.
    • Reduced lipophilicity compared to the ethyl ester form may limit membrane permeability in biological systems .
Ethyl 5-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS: 128072-94-6)
  • Key Differences :
    • The trifluoromethyl group is at the pyridine 5-position, and the ester is directly attached to the pyridine 2-position.
Ethyl 2-(3-(Trifluoromethyl)Pyridin-2-Yl)Acetate (CAS: 1198170-82-9)
  • Key Differences :
    • The trifluoromethyl group is at the pyridine 3-position.
  • Implications :
    • The 3-CF₃ substitution creates steric hindrance adjacent to the ester, which may slow down enzymatic degradation or specific coupling reactions .

Heterocyclic and Functionalized Derivatives

Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)-5-Fluoropyrimidin-4-Yl)Sulfonyl)Acetate (CAS: 1823184-21-9)
  • Key Differences :
    • Incorporates a pyrimidine ring with chloro and fluoro substituents.
    • A sulfonyl group replaces the acetate’s methylene bridge.
  • Chloro and fluoro substituents improve metabolic stability but may reduce solubility.
Ethyl 2-{[4-(4-(Difluoromethoxy)Phenyl)Pyrimidin-2-Yl]Thio}Acetate
  • Key Differences :
    • Contains a difluoromethoxy-phenyl-pyrimidine core with a thioether linkage.
  • Implications :
    • The thioether improves oxidative stability compared to oxygen analogs.
    • Difluoromethoxy groups enhance lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .

Pharmacologically Active Analogs

Piperazine-Thiazole Derivatives (e.g., Compound 10d in )
  • Key Differences :
    • Features a piperazine-thiazole scaffold appended to the pyridine core.
    • Molecular weights range from 514.2 to 548.2 g/mol.
  • Implications :
    • These derivatives exhibit high synthetic yields (>89%) and are optimized for kinase inhibition or antimicrobial activity .
    • Increased molecular complexity may reduce bioavailability but improve target specificity.

Biological Activity

Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula : C10_{10}H8_{8}F3_3N\O\

Molecular Weight : Approximately 233.19 g/mol

The presence of the trifluoromethyl group at the 4-position of the pyridine ring significantly enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The trifluoromethyl group is known to influence binding affinity due to increased hydrophobic interactions, which can enhance the compound's efficacy against various biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit notable antimicrobial activity. This compound has shown effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated its ability to inhibit bacterial virulence enzymes, suggesting potential applications in treating resistant infections .

Antichlamydial Activity

Studies have highlighted the compound's selectivity against Chlamydia species. The trifluoromethyl group enhances the compound's efficacy, affecting chlamydial inclusion numbers and morphology in infected cells. Preliminary mechanism studies indicate that this compound could serve as a starting point for developing new drugs targeting Chlamydia .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, providing insights into its therapeutic potential:

StudyFindings
The compound demonstrated significant inhibition of PI3Kα with an IC50_{50} value of 17 nM, indicating high potency in cellular assays.
Compounds with similar structures were found to possess enhanced cellular potency due to their trifluoromethyl substitutions.
The presence of the trifluoromethyl group was crucial for antichlamydial activity, with derivatives lacking this group showing no efficacy.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

CompoundTrifluoromethyl GroupBiological Activity
Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetateYesAntimicrobial
Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetateYesModerate antibacterial
Ethyl 6-chloro-4-(trifluoromethyl)pyridin-2-YL acetateYesReduced potency compared to this compound

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Esterification and Substitution: Start with 4-(trifluoromethyl)pyridin-2-yl acetic acid and employ esterification using ethanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 60–80°C) .
  • Multi-Component Reactions (MCRs): Adapt protocols from analogous pyridin-2-ylmethyl acetate syntheses. For example, reflux ethyl 2-(pyridin-2-yl)acetate with arylglyoxal monohydrates and heterocyclic ketene aminals in ethanol, leveraging decarboxylation for intermediate formation .
  • Catalytic Optimization: Use Pd/C or Cu-mediated coupling for introducing trifluoromethyl groups. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (5–10 mol%) to enhance yields .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Methodological Answer:

  • Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy: Confirm structure via ¹H/¹³C NMR, noting characteristic signals: ester carbonyl (~170 ppm in ¹³C NMR), pyridine protons (δ 8.5–9.0 ppm), and trifluoromethyl group (-CF₃, δ -60 to -65 ppm in ¹⁹F NMR) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and analyze using a diffractometer .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

Methodological Answer:

  • Thermal Stability: Avoid exposure to open flames or high temperatures (>150°C) due to potential decomposition of the ester group. Conduct DSC/TGA for thermal profiling .
  • PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) to mitigate hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Substitution: The -CF₃ group is electron-withdrawing, directing electrophiles to the pyridine’s meta position. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity .
  • Suzuki-Miyaura Coupling: Activate the pyridine ring via boronate ester formation. Optimize Pd(PPh₃)₄ (5 mol%) and base (K₂CO₃) in toluene/water (3:1) at 90°C for 12–24 hours .

Q. What mechanistic insights explain decarboxylation during synthesis of pyridin-2-ylmethyl intermediates?

Methodological Answer:

  • Decarboxylation Pathways: Under reflux conditions (EtOH, 80°C), the ester undergoes keto-enol tautomerization, releasing CO₂. Monitor via in situ IR for CO₂ evolution and isolate intermediates (e.g., Schiff bases) to validate the pathway .
  • Catalytic Acceleration: Additives like DBU (1,8-diazabicycloundec-7-ene) lower activation energy by stabilizing enolate intermediates .

Q. How can analytical challenges (e.g., signal splitting in NMR) caused by the trifluoromethyl group be resolved?

Methodological Answer:

  • ¹H NMR Simplification: Use deuterated DMSO-d₆ to reduce -CF₃-induced splitting. Alternatively, apply 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • ¹⁹F NMR Optimization: Reference CFCl₃ at 0 ppm. Acquire spectra at 300–400 MHz with relaxation delays ≥2 sec to improve signal-to-noise ratio .

Q. What strategies improve solubility in aqueous media for pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Synthesize phosphate or glycoside derivatives via ester hydrolysis under mild acidic conditions (pH 4–5). Validate solubility via shake-flask method .
  • Micellar Encapsulation: Use PEG-based surfactants (e.g., Tween-80) at 1–5% w/v. Measure critical micelle concentration (CMC) using surface tension assays .

Q. How does the pyridine ring’s substitution pattern affect binding affinity in target protein interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., kinases). Compare binding energies of 4-CF₃ vs. 5-CF₃ analogs to identify optimal positioning .
  • SAR Studies: Synthesize analogs with halogens (-Cl, -Br) or methyl groups at the pyridine’s 4-position. Test IC₅₀ values via enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.